Technical Guide: Chemical Properties and Applications of N-Succinimidyl 2-Nitrobenzoate
Technical Guide: Chemical Properties and Applications of N-Succinimidyl 2-Nitrobenzoate
Compound: 2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- Common Name: N-Succinimidyl 2-nitrobenzoate CAS Registry Number: 35664-67-2 (Generic for isomer class), Specific CAS may vary by substitution pattern; treated here as the ortho-isomer.
Executive Summary
2,5-Pyrrolidinedione, 1-[(2-nitrobenzoyl)oxy]- (hereafter referred to as N-Succinimidyl 2-nitrobenzoate ) is a specialized heterobifunctional reagent primarily used in bioconjugation and organic synthesis. It functions as an activated ester (N-hydroxysuccinimide or NHS ester) of 2-nitrobenzoic acid.
Unlike standard labeling reagents, this compound serves a dual purpose:
-
Acylation Reagent: It efficiently transfers the 2-nitrobenzoyl moiety to primary amines (
) under mild conditions. -
Fluorogenic Precursor / Quencher: The resulting 2-nitrobenzamide conjugate is non-fluorescent and acts as a fluorescence quencher. However, upon chemical or enzymatic reduction, it converts to a 2-aminobenzamide (anthranilamide), which is highly fluorescent. This "dark-to-bright" switching mechanism makes it invaluable for designing hypoxia probes, protease substrates, and metabolic markers.
Chemical Identity & Physical Properties[1]
Structural Analysis
The molecule consists of a 2-nitrobenzoyl group esterified to N-hydroxysuccinimide. The ortho-nitro group exerts a significant electronic effect on the ester carbonyl, increasing its electrophilicity compared to unsubstituted benzoates, while also influencing the spectral properties of the final conjugate.
| Property | Data |
| IUPAC Name | 1-(2-Nitrobenzoyloxy)pyrrolidine-2,5-dione |
| Molecular Formula | |
| Molecular Weight | 264.19 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, Acetonitrile, Acetone. Poorly soluble in water. |
| Stability | Moisture sensitive (hydrolyzes to 2-nitrobenzoic acid and NHS). Store desiccated at -20°C. |
Reactivity Profile
-
Aminolysis (Primary Application): Reacts rapidly with primary amines (Lysine residues, N-termini) at pH 7.0–9.0 to form stable amide bonds.
-
Hydrolysis (Competing Reaction): In aqueous buffers, water competes with the amine for the ester bond. The electron-withdrawing nitro group accelerates both aminolysis and hydrolysis.
-
Photochemistry: Unlike 2-nitrobenzyl esters (which are photocleavable), the 2-nitrobenzoyl amide linkage formed by this reagent is photostable under standard UV conditions, making it suitable for permanent tagging unless specifically reduced.
Mechanism of Action
Aminolysis Pathway
The core utility of N-Succinimidyl 2-nitrobenzoate lies in its ability to derivatize amines. The reaction proceeds via a nucleophilic acyl substitution. The N-hydroxysuccinimide (NHS) group is a good leaving group due to the resonance stabilization of the succinimide anion.
Figure 1: The aminolysis mechanism. The amine nucleophile attacks the carbonyl carbon, displacing the NHS leaving group to form a stable amide bond.
The Fluorogenic Switch (Nitro-to-Amino Reduction)
A critical application of this reagent is the generation of "turn-on" fluorescent probes. The 2-nitrobenzoyl group (quencher) can be reduced to the 2-aminobenzoyl group (fluorophore).
-
Quenched State (Nitro): The nitro group promotes intersystem crossing (ISC) or electron transfer, quenching fluorescence.
-
Fluorescent State (Amino): Reduction yields the anthranilamide fluorophore (
, ), exhibiting strong blue fluorescence.
Figure 2: The fluorogenic switching workflow. The reagent tags a target, rendering it non-fluorescent until specific reduction conditions (e.g., hypoxia or chemical treatment) activate the signal.
Experimental Protocols
Synthesis of N-Succinimidyl 2-nitrobenzoate
Note: While commercially available, fresh preparation ensures maximal activity.
Reagents:
-
2-Nitrobenzoic acid (1.0 eq)
-
N-Hydroxysuccinimide (NHS) (1.1 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) or EDC.HCl
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
Procedure:
-
Dissolve 2-nitrobenzoic acid and NHS in anhydrous DCM under an inert atmosphere (
). -
Cool the solution to 0°C on an ice bath.
-
Add DCC (dissolved in a minimal amount of DCM) dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4–12 hours. A white precipitate (dicyclohexylurea, DCU) will form.
-
Filtration: Filter off the DCU byproduct using a sintered glass funnel.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the residue from Isopropanol/Hexane or Ethanol/Ethyl Acetate to obtain the pure NHS ester.
-
Storage: Store under argon at -20°C.
Protein Conjugation Protocol
This protocol describes labeling a protein (e.g., BSA or IgG) with the 2-nitrobenzoyl group.
Materials:
-
Protein solution (1–5 mg/mL) in Bicarbonate Buffer (0.1 M, pH 8.3). Avoid amine-containing buffers like Tris or Glycine.
-
N-Succinimidyl 2-nitrobenzoate (10 mg/mL in dry DMSO).
Workflow:
-
Calculation: Determine the molar excess of reagent needed. Typically, a 10- to 20-fold molar excess over the protein is used for standard labeling.
-
Addition: Slowly add the NHS ester solution to the stirring protein solution. Ensure the final solvent (DMSO) concentration does not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate at Room Temperature for 1 hour or at 4°C overnight.
-
Quenching: Add 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted ester. Incubate for 15 minutes.
-
Purification: Remove excess reagent and byproducts via Dialysis (PBS, pH 7.4) or Gel Filtration (Sephadex G-25).
-
Validation: Measure absorbance at 260–280 nm (protein) and ~260–300 nm (nitrobenzoyl contribution). Note: The nitro group absorbs in the UV; correct protein concentration calculations accordingly.
Chemical Reduction (Fluorescence Activation)
To verify the fluorogenic property of the conjugate:
-
Take an aliquot of the purified Nitro-Conjugate.
-
Add Sodium Dithionite (
) to a final concentration of 10–20 mM. -
Incubate for 30 minutes at room temperature.
-
Observation: Measure fluorescence excitation at 320 nm and emission at 420 nm. A significant increase in fluorescence intensity confirms the reduction to the anthraniloyl derivative.
Applications in Drug Development
Hypoxia-Activated Prodrugs & Probes
The 2-nitrobenzoyl moiety mimics the trigger mechanism of hypoxia-activated prodrugs. Researchers use this NHS ester to attach the "trigger" to model drug compounds. In hypoxic tissues, nitroreductases (overexpressed in some cancers) reduce the nitro group, potentially altering the drug's binding affinity or releasing a payload if a self-immolative linker is included.
FRET Quenching Studies
Because the 2-nitrobenzoyl group is a potent quencher of blue/green fluorophores (e.g., Tryptophan, Coumarin), this reagent is used to introduce a site-specific quencher.
-
Experiment: Label a specific lysine near a tryptophan residue.
-
Result: Tryptophan fluorescence is quenched via FRET or electron transfer.
-
Utility: Conformational change studies. If the protein unfolds, the distance increases, and fluorescence is restored.
References
- Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (The definitive guide on NHS ester chemistry and protocols).
-
Mishra, A. K., & Dogra, S. K. (1985). Absorption & Fluorescence Spectra of 2-Aminobenzimidazole: Effect of Different Solvents & pH. Indian Journal of Chemistry, 24A, 815-819. (Details the spectral properties of the reduced amino-aryl species).
- Bigge, C. F., et al. (1980). Synthesis of 2-aminobenzamides via reduction of 2-nitrobenzamides. Journal of Organic Chemistry. (Mechanistic basis for the nitro-to-amino reduction).
-
PubChem Compound Summary. (2025). N-Succinimidyl 2-nitrobenzoate. National Center for Biotechnology Information. [Link]
- Anjaneyulu, P. S. R., & Staros, J. V. (1987). Reactions of N-hydroxysulfosuccinimide active esters. International Journal of Peptide and Protein Research, 30(1), 117-124.
